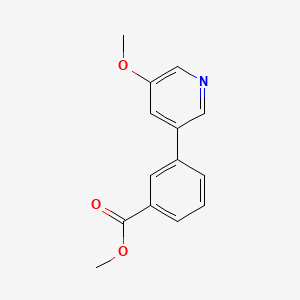

Methyl 3-(5-methoxypyridin-3-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate typically involves the esterification of 3-(5-methoxypyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

it is likely that similar esterification processes are employed on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(5-methoxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(5-hydroxypyridin-3-yl)benzoic acid.

Reduction: 3-(5-methoxypyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

1. Building Block in Organic Synthesis

Methyl 3-(5-methoxypyridin-3-yl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties. The compound can be utilized in reactions such as esterification, substitution, and coupling reactions to create derivatives that may exhibit enhanced biological or chemical activity.

2. Medicinal Chemistry

The compound's methoxy group and pyridine moiety suggest potential interactions with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of methoxypyridine compounds can exhibit significant pharmacological effects, including antimalarial activity and enzyme inhibition . For instance, research into similar compounds has shown promising results against Plasmodium falciparum, indicating that this compound could be further explored for similar therapeutic applications .

Biological Applications

1. Biological Activity Investigation

Research has focused on the biological activities of this compound, particularly its interactions with enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. Various studies have employed techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and mechanisms of action.

2. Drug Development Potential

The compound's structural characteristics suggest it may play a role in developing new therapeutic agents. Its ability to modulate biological pathways could lead to novel treatments for diseases where traditional therapies are ineffective or present significant side effects. For example, the optimization of methoxypyridine derivatives has been linked to improved pharmacokinetics and efficacy in animal models .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow it to function as an intermediate in synthesizing other valuable compounds, including pharmaceuticals and agrochemicals. The compound's synthesis can be scaled up using automated systems to enhance efficiency while maintaining product quality.

Mecanismo De Acción

The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)benzoate is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Methyl 3-(5-methoxypyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and ester groups allows for a range of chemical modifications and potential biological activities .

Actividad Biológica

Methyl 3-(5-methoxypyridin-3-yl)benzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, which includes a methoxy group on a pyridine ring and a benzoate moiety, is being investigated for various pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis methods, enzyme inhibition studies, and potential therapeutic applications.

- Molecular Formula : C13H13N1O3

- Molecular Weight : Approximately 243.26 g/mol

- Structure : Contains a benzoate group attached to a 5-methoxypyridine.

The specific substitution pattern of this compound may enhance its bioactivity compared to other similar compounds, making it a valuable subject in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various organic reactions, including:

- Esterification : Reaction of 5-methoxypyridine with benzoic acid derivatives.

- Cross-Coupling Reactions : Utilization in Suzuki coupling to form biaryl structures.

- Amidation and Esterification Reactions : Incorporation into larger drug molecules using coupling agents.

These synthetic routes not only facilitate the production of the compound but also allow for modifications that could enhance its biological activity.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on certain enzymes. Enzymatic assays have been conducted to assess its potential as an enzyme inhibitor:

- Assays Conducted : Various conditions were controlled (pH, temperature, substrate concentrations).

- Kinetic Parameters : Km and Vmax values were calculated to understand the inhibition mechanism.

Preliminary results indicate that the compound can effectively inhibit select enzymes, with IC50 values suggesting significant potency in enzyme inhibition studies.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against bacterial infections. For instance, studies have indicated that compounds with similar pyridine moieties exhibit activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

-

Antimalarial Activity : A study optimized compounds based on pyridine scaffolds against Plasmodium falciparum, demonstrating that modifications in the structure can lead to improved pharmacokinetics and efficacy in mouse models of malaria .

Compound Dose (mg/kg) Reduction in Parasitemia (%) Compound 13 30 96 Control - 72 - Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, indicating a potential role in treating neurodegenerative diseases .

Pharmacological Potential

The biological activity of this compound extends into various therapeutic areas:

- CNS Disorders : The pyridine moiety is common in drugs targeting central nervous system disorders.

- Antimicrobial and Antiparasitic Applications : Its structure suggests effectiveness against various pathogens.

- Environmental Applications : Research is ongoing into its use for pollution remediation, particularly in water treatment processes.

Propiedades

IUPAC Name |

methyl 3-(5-methoxypyridin-3-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-4-3-5-11(6-10)14(16)18-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXFMTADGDSFSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742945 |

Source

|

| Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-69-9 |

Source

|

| Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.